![molecular formula C16H13FN4O3 B3014928 4-(2-fluorophenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860789-04-4](/img/structure/B3014928.png)
4-(2-fluorophenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
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Overview
Description
4-(2-Fluorophenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a compound that has a wide range of applications in scientific research. It is an important intermediate in organic synthesis and has been used for the synthesis of various compounds with interesting biological activities.
Scientific Research Applications
4-(2-Fluorophenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has a wide range of applications in scientific research. It has been used for the synthesis of various compounds with interesting biological activities, such as inhibitors of the enzyme acetylcholinesterase and inhibitors of the enzyme cyclooxygenase-2. It has also been used for the synthesis of various compounds with anti-tumor activity. In addition, it has been used for the synthesis of various compounds with anti-inflammatory activity.
Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
The compound interacts with ENTs, inhibiting their function . It is more selective to ENT2 than to ENT1 . The compound reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the affinity constant .
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis pathway and the regulation of adenosine function . This can lead to downstream effects such as altered cell proliferation and changes in inflammatory responses.
Result of Action
The inhibition of ENTs by this compound can lead to a decrease in nucleotide synthesis and a change in adenosine function . This can result in altered cell proliferation and changes in inflammatory responses.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(2-fluorophenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one in laboratory experiments include its availability, its low cost, and its ease of synthesis. However, it is important to note that the compound is not water-soluble, and thus it must be dissolved in an organic solvent before use. In addition, the compound is not very stable and must be handled with care.
Future Directions
The potential future directions for 4-(2-fluorophenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one include further investigation into its mechanism of action and potential new applications in medicinal chemistry and drug design. In addition, further research is needed to explore the potential of the compound as an inhibitor of other enzymes and its potential as a drug candidate. Additionally, further research is needed to explore the potential of the compound as a tool for studying biological processes. Finally, further research is needed to explore the potential of the compound as a tool for synthesizing novel compounds with interesting biological activities.
Synthesis Methods
Several methods have been developed for the synthesis of 4-(2-fluorophenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. The most common method involves the reaction of 2-fluorophenylmagnesium bromide with 4-nitrobenzaldehyde in the presence of a base, such as potassium carbonate or sodium carbonate. The resulting product is then treated with acetic acid to yield the desired compound. Other methods for the synthesis of this compound include the reaction of 2-fluorophenylmagnesium chloride with 4-nitrobenzaldehyde in the presence of a base and the reaction of 2-fluorophenylmagnesium bromide with 4-nitrobenzyl bromide in the presence of a base.
properties
IUPAC Name |
4-(2-fluorophenyl)-5-methyl-2-[(4-nitrophenyl)methyl]-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O3/c1-11-18-19(10-12-6-8-13(9-7-12)21(23)24)16(22)20(11)15-5-3-2-4-14(15)17/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQDSUXAXLIJSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=CC=C2F)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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